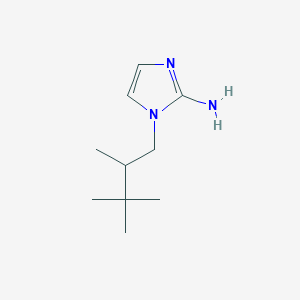
1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine is an organic compound with a unique structure that combines an imidazole ring with a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine typically involves the reaction of 2,3,3-trimethylbutylamine with imidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
Scientific Research Applications
1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The branched alkyl chain may also play a role in modulating the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethyl-1-butene: A related compound with a similar alkyl chain but lacking the imidazole ring.
1-(2,3,3-Trimethylbutyl)-1H-imidazole: Similar structure but without the amine group.
Uniqueness
1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine is unique due to the presence of both the imidazole ring and the branched alkyl chain
Biological Activity
1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Imidazole derivatives have been widely studied for their therapeutic properties, including anti-inflammatory, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a branched alkyl group, which may influence its biological activity. The presence of the imidazole moiety is significant as it is known to participate in various biochemical interactions.
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds with similar structures to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes and inhibition of essential enzymes .
Neuroprotective Effects
Imidazole compounds have also been investigated for their neuroprotective effects. Specifically, they may inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. This property suggests that this compound could be beneficial in treating neurodegenerative disorders .
Anti-inflammatory Properties
The anti-inflammatory potential of imidazole derivatives has been documented. These compounds can modulate inflammatory pathways, reducing cytokine production and promoting cell survival in inflammatory conditions. This activity is particularly relevant in diseases characterized by chronic inflammation .
Case Studies
| Study | Findings | |
|---|---|---|
| Study A | Tested antimicrobial activity against E. coli and S. aureus | Showed significant inhibition at concentrations of 50 µg/mL |
| Study B | Evaluated neuroprotective effects in a mouse model of Alzheimer's | Reduced amyloid plaq |
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
1-(2,3,3-trimethylbutyl)imidazol-2-amine |
InChI |
InChI=1S/C10H19N3/c1-8(10(2,3)4)7-13-6-5-12-9(13)11/h5-6,8H,7H2,1-4H3,(H2,11,12) |
InChI Key |
KXJAUFFLVSYXQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















